7-methyl-9-[(4-nitrobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-METHYL-9-[(4-NITROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound belonging to the class of chromenone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-9-[(4-NITROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by further reactions with various azoles .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes the use of green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially involving the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium azide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
7-METHYL-9-[(4-NITROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-microbial and anti-cancer agent.
Medicine: Explored for its anti-inflammatory and anti-viral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-METHYL-9-[(4-NITROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Similar in structure and often studied for similar biological activities.
Indole Derivatives: Known for their wide range of biological activities.
Chromanone Derivatives: Share a similar chroman-4-one framework and exhibit diverse biological and pharmaceutical activities.
Uniqueness
What sets 7-METHYL-9-[(4-NITROPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H17NO5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
7-methyl-9-[(4-nitrophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H17NO5/c1-12-9-17(25-11-13-5-7-14(8-6-13)21(23)24)19-15-3-2-4-16(15)20(22)26-18(19)10-12/h5-10H,2-4,11H2,1H3 |
InChI Key |
KWVRRMQBFZRALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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